N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H21FN4O3S and its molecular weight is 488.54. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by its molecular formula C20H20FN3O2S. Its structural components include a pyrimidine derivative with a thioacetamide linkage and a fluorobenzyl moiety, which are critical for its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, related pyrimidine derivatives have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced models, indicating their potential as therapeutic agents against inflammation .
Key Findings:
- Inhibition of COX Enzymes : Compounds structurally related to the target compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM. This suggests that modifications in the structure can enhance anti-inflammatory activity through selective inhibition of these enzymes .
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
Enzyme Inhibition
In addition to anti-inflammatory effects, the compound's ability to inhibit specific enzymes is noteworthy. For example, studies on related fluorobenzyl derivatives indicate that they can act as competitive inhibitors for tyrosinase, an enzyme crucial in melanin production and implicated in various skin disorders . The kinetic studies revealed low micromolar IC50 values for these derivatives.
Enzyme Inhibition Data:
Compound | Enzyme Type | IC50 (μM) |
---|---|---|
5c | Tyrosinase | 40.43 |
Other Analogues | Tyrosinase | Varies (Low Micromolar Range) |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications such as the introduction of electron-donating groups or variations in the aromatic rings can significantly influence the compound's efficacy.
- Electron-Donating Groups : The presence of groups like methoxy enhances solubility and interaction with target enzymes.
- Aromatic Variations : Substituents on the phenyl rings can modulate binding affinity and selectivity against COX enzymes.
Case Studies
Several studies have evaluated compounds with similar structures in vivo and in vitro:
- In Vivo Models : A study demonstrated that certain pyrimidine derivatives effectively reduced inflammation in carrageenan-induced paw edema models, showcasing their therapeutic potential .
- In Vitro Assays : Another investigation revealed that specific derivatives significantly inhibited iNOS and COX-2 expression in RAW264.7 macrophages, further supporting their role as anti-inflammatory agents .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-34-19-12-10-18(11-13-19)31-25(33)24-23(20-4-2-3-5-21(20)29-24)30-26(31)35-15-22(32)28-14-16-6-8-17(27)9-7-16/h2-13,29H,14-15H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPBKKGVYOXIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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